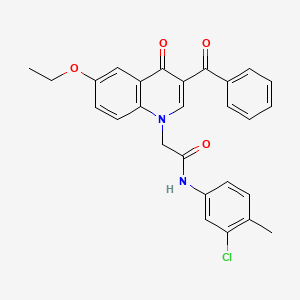
2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H23ClN2O4 and its molecular weight is 474.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a synthetic derivative of the dihydroquinoline class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data to provide a comprehensive overview.
The molecular formula of the compound is C27H23ClN2O4, with a molecular weight of approximately 474.94 g/mol. The IUPAC name highlights its structural components, which include a benzoyl group, an ethoxy group, and a chloro-methylphenyl moiety.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C27H23ClN2O4 |
| Molecular Weight | 474.94 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOc(cc1)cc2c1N(CC(Nc(cc1)ccc1Cl)=O)C=C(C(c1ccccc1)=O)C2=O |
Antiviral Activity
Research indicates that derivatives of dihydroquinoline, including the target compound, exhibit promising anti-HIV properties. A study demonstrated that related compounds showed effective inhibition of HIV integrase with an EC50 value of 75 µM for the most potent analogs. The binding modes of these compounds suggest they interact similarly to known integrase inhibitors, making them candidates for further development in antiviral therapies .
Antioxidant and Neuroprotective Effects
The compound has also been evaluated for its antioxidant properties. In vitro studies revealed that it provides neuroprotection against oxidative stress-induced cell death. This was particularly noted in models exposed to hydrogen peroxide (H2O2), where the compound demonstrated significant protective effects on neuronal cells .
Enzyme Inhibition Studies
Inhibitory activity against various enzymes has been a focal point of research. The compound's potential as a cholinesterase inhibitor was explored, with findings indicating it may serve as a noncompetitive inhibitor. The inhibition constants (KIs) were estimated using Lineweaver-Burk plots, showing promising activity compared to standard inhibitors .
Case Study 1: Anti-HIV Activity
A study aimed at synthesizing new anti-HIV agents based on the structure of the target compound found that modifications to the benzoyl group significantly enhanced antiviral potency. The most effective derivative exhibited an EC50 value comparable to leading antiviral drugs .
Case Study 2: Neuroprotection
In cellular models simulating neurodegenerative conditions, the compound was shown to reduce apoptosis rates significantly. This suggests its potential utility in treating neurodegenerative diseases characterized by oxidative stress .
Table: Summary of Biological Activities
特性
IUPAC Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O4/c1-3-34-20-11-12-24-21(14-20)27(33)22(26(32)18-7-5-4-6-8-18)15-30(24)16-25(31)29-19-10-9-17(2)23(28)13-19/h4-15H,3,16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMXVDSWXRRQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













